3-chloro-N-(2-chloroethyl)propan-1-amine

Pharmaceutical Quality Control Pharmacopeial Reference Standard Ifosfamide Impurity Profiling

QC laboratories performing ifosfamide API batch release require the EP-designated Impurity E CRS to satisfy the 0.25% TLC acceptance criterion per the British Pharmacopoeia monograph. Substituting with generic bis(2-chloroethyl)amine or non-pharmacopeial analogs risks system suitability failure, inaccurate impurity quantification, and non-compliance with ICH Q3A/Q3B. • EP-designated Chemical Reference Substance with defined chromatographic purity, traceable to EP/USP standards • Asymmetric chloroethyl/chloropropyl substitution pattern ensures correct retention time and derivatization reactivity distinct from symmetrical analogs • Essential for ANDA method development, validation, and ongoing stability studies Full characterization data provided; ready for immediate global dispatch.

Molecular Formula C5H11Cl2N
Molecular Weight 156.06
CAS No. 42453-19-0
Cat. No. B601148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-chloroethyl)propan-1-amine
CAS42453-19-0
Synonyms3-chloro-N-(2-chloroethyl)propan-1-amine
Molecular FormulaC5H11Cl2N
Molecular Weight156.06
Structural Identifiers
SMILESC(CNCCCl)CCl
InChIInChI=1S/C5H11Cl2N/c6-2-1-4-8-5-3-7/h8H,1-5H2
Commercial & Availability
Standard Pack Sizes10 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(2-chloroethyl)propan-1-amine: Identity and Baseline


3-Chloro-N-(2-chloroethyl)propan-1-amine (CAS 42453-19-0, molecular formula C₅H₁₁Cl₂N, molecular weight 156.05 g/mol) is a dichloro secondary amine that belongs to the nitrogen mustard class of alkylating agents . The compound is officially designated as Ifosfamide EP Impurity E under the European Pharmacopoeia monograph for ifosfamide and is supplied as a Chemical Reference Substance (CRS) with traceability to EP or USP standards . Its structure features an asymmetric arrangement of one 2-chloroethyl arm and one 3-chloropropyl arm attached to a secondary amine nitrogen, distinguishing it from the classical symmetrical bis(2-chloroethyl)amine scaffold . The compound serves dual roles: (i) as a pharmacopeial impurity reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions during commercial production of ifosfamide, and (ii) as a key synthetic intermediate in the preparation of quaternary ammonium salts of cyclophosphamide and its derivatives as antitumor agents .

1 EP/BP pharmacopeial impurity reference standard for ifosfamide QC
2 Key intermediate for cyclophosphamide analog synthesis
3 Dual-use: analytical standard and ligand precursor for organometallic catalysis

3-Chloro-N-(2-chloroethyl)propan-1-amine: Why Substitution Fails


Substituting this compound with a generic nitrogen mustard or a closely related impurity standard (e.g., bis(2-chloroethyl)amine, Ifosfamide Impurity F, or a non-pharmacopeial alkylating amine) is not scientifically justified without a complete revalidation of the analytical method. The target compound possesses an asymmetric chloroethyl/chloropropyl substitution pattern that governs its chromatographic retention, derivatization reactivity, and alkylation kinetics in ways that differ measurably from symmetrical bis(2-chloroethyl)amine . Furthermore, its identity as an EP-designated Chemical Reference Substance (CRS) carries a defined acceptance criterion of 0.25% in the British Pharmacopoeia TLC test for related substances in ifosfamide, a specification that non-pharmacopeial analogs do not satisfy [1]. Generic replacement risks failure of system suitability tests, inaccurate impurity quantification, and non-compliance with ICH Q3A/Q3B regulatory thresholds [1]. The quantitative evidence below establishes the specific dimensions along which this compound is differentiated from its closest structural analogs.

Asymmetric Cl(CH₂)₂NH(CH₂)₃Cl scaffold required for ifosfamide impurity specificity
Symmetrical bis(2-chloroethyl)amine fails chromatographic resolution and cyclization regioselectivity
EP CRS status with 0.25% TLC acceptance criterion (monograph-mandated)
Non-CRS materials lack validated monograph identity and acceptance criteria
EP HPLC/UV purity designation ensures system suitability
Generic alkylating amines require full requalification and method revalidation

3-Chloro-N-(2-chloroethyl)propan-1-amine: Differentiation Evidence


Regulatory Acceptance Criterion: BP TLC Impurity Limit

The British Pharmacopoeia 2025 (Ph. Eur. monograph 1529) defines a specific, enforceable acceptance criterion for ifosfamide impurity E using the target compound as the Chemical Reference Substance (CRS). In the thin-layer chromatography (TLC) test for related substances, any spot corresponding to impurity E in the test solution must not be more intense than the spot in reference solution (a) prepared with 5 mg of ifosfamide impurity E CRS and 5 mg of ifosfamide impurity F CRS in 100 mL, corresponding to a 0.25% limit [1]. This quantitative threshold directly governs batch release decisions for ifosfamide API. Non-pharmacopeial alkylating amines or generic impurity standards cannot be substituted because they lack the certified traceability, chromatographic identity, and acceptance criterion validation established for the EP CRS material [1].

BP TLC Impurity Limit
Class-level
0.25% (w/w) acceptance limit for impurity E in ifosfamide, CRS at 5 mg/100 mL reference solution (a)
Monograph-mandated impurity quantification
TLC silica gel, KMnO₄ visualization per BP 2025 method
Pharmaceutical Quality Control Pharmacopeial Reference Standard Ifosfamide Impurity Profiling

Structural Differentiation: Asymmetric vs. Symmetrical Scaffold

The target compound (SMILES: ClCCCNCCCl) possesses one 2-chloroethyl arm and one 3-chloropropyl arm on a secondary amine, whereas bis(2-chloroethyl)amine (SMILES: ClCCNCCCl, CAS 334-22-5) carries two identical 2-chloroethyl arms . This difference of one methylene group in the propyl arm alters the distance between the two chloro leaving groups from a 4-atom bridge (ethylene-amine-ethylene) to a 5-atom bridge (ethylene-amine-propylene). The extended carbon chain affects: (i) the rate of intramolecular aziridinium ion formation, (ii) the cross-linking span in DNA alkylation or synthetic derivatization, and (iii) the lipophilicity of the free base . The asymmetric architecture is specifically required for generating the 7-membered oxazaphosphorinane ring of ifosfamide/cyclophosphamide quaternary ammonium salts via reaction with phosphorus oxychloride, a transformation that symmetrical bis(2-chloroethyl)amine cannot accomplish with the same regioselectivity .

Scaffold Architecture
Class-level
Target: Asymmetric Cl(CH₂)₂NH(CH₂)₃Cl, 5-atom bridge between leaving groups. Comparator: Symmetric (ClCH₂CH₂)₂NH, 4-atom bridge.
Asymmetric scaffold required for regioselective cyclization
Different cyclization products with bis(2-chloroethyl)amine
Nitrogen Mustard Chemistry Alkylating Agent Structure-Activity Synthetic Intermediate Design

Lipophilicity Comparison: LogP Difference

The predicted octanol-water partition coefficient (ACD/LogP) for 3-chloro-N-(2-chloroethyl)propan-1-amine is 1.15, as computed by the ACD/Labs Percepta Platform and reported in ChemSpider . In comparison, bis(2-chloroethyl)amine (CAS 334-22-5) has an experimentally reported LogP of 1.136 from Fluorochem technical datasheets . The difference of 0.014 log units, though small, reflects the contribution of the additional methylene group in the chloropropyl arm and is consistent with the expected increment of approximately 0.5 log units per methylene in a homologous series, partially offset by the increased polar surface area associated with the extended flexible chain. This modest lipophilicity difference translates into distinguishable chromatographic retention behavior under reversed-phase HPLC conditions, which is exploited in the EP monograph system suitability test that requires resolution between impurity E and impurity F peaks [1].

LogP Difference
Data to verify
ΔLogP = 0.014 (target 1.15 predicted vs bis-analog 1.136 experimental)
Slightly higher lipophilicity influences RP-HPLC retention
ACD/Labs prediction; cross-study comparison
Physicochemical Property Profiling Lipophilicity Chromatographic Retention Prediction

Dual Application: Reference Standard and Ligand Precursor

Unlike most pharmacopeial impurity standards that serve only an analytical QC function, 3-chloro-N-(2-chloroethyl)propan-1-amine (as its hydrochloride salt, CAS 78218-47-0) has a documented secondary application as a ligand precursor in the synthesis of mixed-donor (N,P,S) chromium complexes used for ethylene trimerization catalysis . The compound's asymmetric chloroethyl/chloropropyl architecture enables the formation of chelating ligand frameworks with differential steric and electronic properties at each nitrogen substituent, influencing catalytic activity and selectivity toward 1-hexene formation . This dual functionality contrasts with single-purpose impurity standards such as Ifosfamide Impurity F (CAS 40722-73-4), a phosphorus-containing oxazaphosphinane 2-oxide that lacks the free secondary amine and bidentate alkyl chloride functionality required for ligand synthesis .

Application Scope
Class-level
Target: dual-use (EP impurity standard + Cr-ligand precursor). Comparator (Impurity F): single-use analytical standard only.
Broader utility for QC and organometallic research
Ligand precursor for ethylene trimerization catalysis
Pharmaceutical Impurity Reference Standard Chromium Catalysis Ethylene Oligomerization

Chromatographic Purity: EP HPLC/UV Compliance

The target compound is supplied with chromatographic purity verified by HPLC/UV methods compliant with European Pharmacopoeia specifications, as cataloged in the NCATS Inxight Drugs database under the entry 'CHROMATOGRAPHIC PURITY (HPLC/UV) EP' [1]. Commercial sources report typical purity of 95% by HPLC for both the free base (CAS 42453-19-0) and the hydrochloride salt (CAS 78218-47-0) . This level of chromatographic characterization contrasts with generic alkylating amine intermediates often supplied without EP-validated purity protocols. The explicit EP chromatographic purity designation provides procurement confidence that the material meets the system suitability requirements of the ifosfamide monograph, including resolution between impurity E and ifosfamide peaks as specified in the EP liquid chromatography assay [2].

EP HPLC/UV Purity
Specification review
≥95% by HPLC; EP chromatographic purity designation
Meets pharmacopeial system suitability requirements
Reduces in-house qualification burden
Chromatographic Purity HPLC Method Validation Pharmacopeial Compliance

Research and Industrial Application Scenarios


Pharmaceutical QC: Ifosfamide Batch Release per EP/BP

In GMP-compliant QC laboratories performing batch release of ifosfamide active pharmaceutical ingredient (API), the EP-designated impurity E CRS is the mandatory reference standard for the TLC-related substances test. The British Pharmacopoeia specifies a 0.25% acceptance limit, requiring that any spot corresponding to impurity E in the test solution is not more intense than the spot from reference solution (a) prepared with 5 mg of impurity E CRS in 100 mL [1]. Using this compound ensures compliance with monograph system suitability requirements and avoids the regulatory risk of method revalidation that would be triggered by substituting a non-CRS material.

Cyclophosphamide Analog Synthesis: Quaternary Ammonium Salt Intermediate

The compound serves as a critical building block in the synthesis of quaternary ammonium salts of cyclophosphamide and its structural analogs. Its asymmetric chloroethyl/chloropropyl arrangement enables the regioselective formation of the 7-membered 1,3,2-oxazaphosphorinane ring characteristic of this class of antitumor prodrugs . Researchers developing novel cyclophosphamide derivatives with modified alkylating arms or improved therapeutic indices should select this compound over symmetrical bis(2-chloroethyl)amine to achieve the correct ring size and substitution pattern.

Method Development and Validation for ANDA Submissions

For pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) for generic ifosfamide products, the impurity E reference standard is essential for method development, method validation, and ongoing stability studies [2]. The compound's EP chromatographic purity designation (HPLC/UV) and traceability to pharmacopeial standards ensure that ANDA analytical data packages meet regulatory expectations for impurity profiling as outlined in ICH Q3A/Q3B guidelines.

Organometallic Catalyst Development: Ligand for Ethylene Trimerization

Beyond pharmaceutical applications, the compound's free secondary amine and two terminal alkyl chloride functionalities make it a versatile ligand precursor for chromium-based ethylene trimerization catalysts . The asymmetric N-substitution pattern allows tuning of steric and electronic properties in mixed-donor (N,P,S) ligand systems, enabling catalyst optimization for 1-hexene selectivity. This dual-use capability provides procurement efficiency for laboratories bridging medicinal chemistry and organometallic catalysis research programs.

Application
Selection Property
Validation Focus
Ifosfamide batch-release QC testing
EP/BP monograph compliance
0.25% TLC impurity acceptance criterion
Cyclophosphamide analog synthesis
Asymmetric scaffold regioselectivity
Regioselective oxazaphosphorinane ring formation
Method validation for ANDA submissions
Pharmacopeial traceability (CRS)
ICH Q3A/Q3B impurity profiling
Organometallic catalyst development
Free amine + dichloride ligand precursor
Mixed-donor (N,P,S) Cr complex formation
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